4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
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Overview
Description
MRL-248 is a synthetic organic compound that functions as a selective antagonist of the retinoic acid-related orphan receptor gamma t (RORγt), an isoform of the retinoic acid-related orphan receptor gamma (RORγ). This compound has shown significant potential in anti-inflammatory applications, particularly in the modulation of T-helper 17 (Th17) cell-mediated immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRL-248 involves the preparation of N-(indazol-3-yl)piperidine-4-carboxylic acids. The process begins with the formation of an indazole core, followed by the introduction of a piperidine ring at the 3-position of the indazole. The carboxylic acid group is then introduced at the 4-position of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of MRL-248 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce MRL-248 in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: MRL-248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in MRL-248, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MRL-248, each with potentially unique biological activities .
Scientific Research Applications
MRL-248 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RORγt antagonists.
Biology: Investigated for its role in modulating immune responses, particularly in the differentiation and function of Th17 cells.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel diseases.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications
Mechanism of Action
MRL-248 exerts its effects by selectively binding to the RORγt isoform, inhibiting its activity. This inhibition prevents the transcription of genes involved in the differentiation and function of Th17 cells, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin 17 (IL-17). The molecular targets and pathways involved include the RORγt receptor and downstream signaling pathways that regulate immune responses .
Comparison with Similar Compounds
MRL-367: Another RORγt antagonist with similar anti-inflammatory properties.
Cpd 1: A RORγt inverse agonist that reduces joint swelling in experimental models of arthritis.
Comparison: MRL-248 is unique in its high potency and selectivity for RORγt, making it a valuable tool for studying the role of this receptor in immune responses. Compared to similar compounds, MRL-248 has demonstrated superior pharmacokinetic properties and a favorable off-target profile, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H12ClF4N3O3 |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-3a,7a-dihydropyrazolo[4,3-b]pyridin-3-yl]-3-fluorobenzoic acid |
InChI |
InChI=1S/C21H12ClF4N3O3/c22-13-4-1-3-12(21(24,25)26)16(13)19(30)29-15-5-2-8-27-18(15)17(28-29)11-7-6-10(20(31)32)9-14(11)23/h1-9,15,18H,(H,31,32) |
InChI Key |
ODEANEWMWSRFHI-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C(F)=C1 |
Canonical SMILES |
C1=CC2C(C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=C(C=C(C=C4)C(=O)O)F)N=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRL-248; MRL248; MRL 248. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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